
Formamido zectran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formamido zectran can be synthesized through the reaction of 4-amino-3,5-xylyl methylcarbamate with formic acid. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the formamido group .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions: Formamido zectran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the formamido group.
Substitution: The formamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as 4-amino-3,5-xylyl methylcarbamate and its oxidized forms .
Applications De Recherche Scientifique
Formamido zectran has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying carbamate chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on insect physiology and biochemistry.
Medicine: Research is conducted on its potential use in developing new insecticides with improved safety profiles.
Industry: this compound is used in the formulation of various pest control products
Mécanisme D'action
Formamido zectran exerts its effects by inhibiting the enzyme acetylcholinesterase in the nervous system of insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and synaptic function .
Comparaison Avec Des Composés Similaires
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Methomyl: A carbamate insecticide known for its high toxicity to insects.
Aldicarb: A highly toxic carbamate insecticide used for controlling pests in agriculture
Uniqueness: Formamido zectran is unique due to its specific formamido group, which enhances its binding affinity to acetylcholinesterase and increases its effectiveness as an insecticide. This structural feature distinguishes it from other carbamate insecticides and contributes to its specific mode of action .
Propriétés
Numéro CAS |
10233-95-1 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(4-formamido-3,5-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-9(16-11(15)12-3)5-8(2)10(7)13-6-14/h4-6H,1-3H3,(H,12,15)(H,13,14) |
Clé InChI |
JIYAGTDSFMORMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC=O)C)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
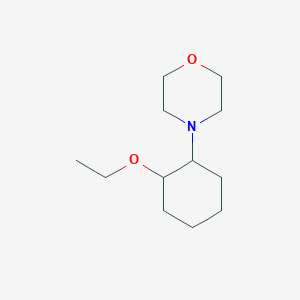
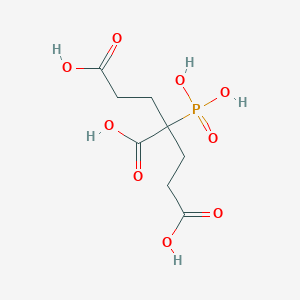
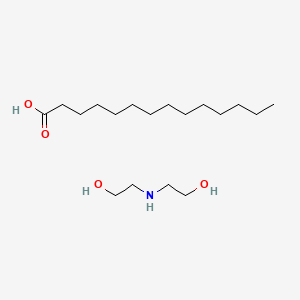

![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)
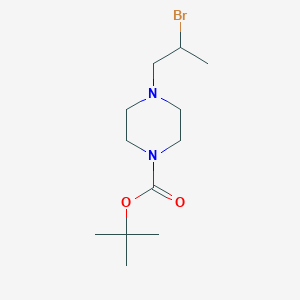
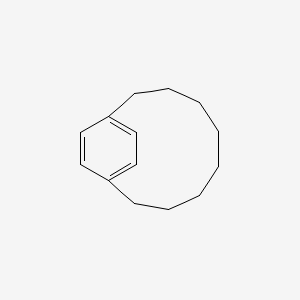

![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
